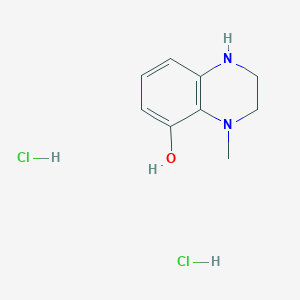

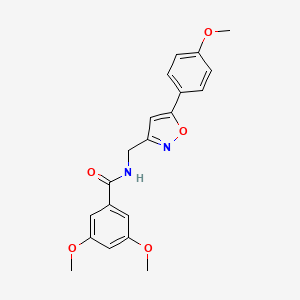

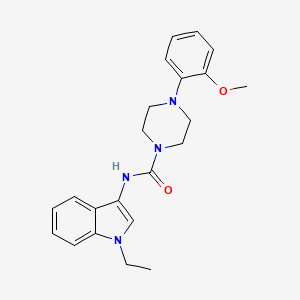

![molecular formula C6H6N4 B2852195 Pyrazolo[1,5-a]pyrimidin-2-amine CAS No. 1159982-76-9](/img/structure/B2852195.png)

Pyrazolo[1,5-a]pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrimidin-2-amine is a type of N-heterocyclic compound that has gained significant attention in medicinal chemistry and material science due to its photophysical properties . This compound is part of a large family of derivatives that have shown potential in various applications, including as optical sensors for albumins .

Synthesis Analysis

The synthesis of this compound derivatives involves various pathways. One notable method is the Sonogashira cross-coupling reaction on diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine compounds . This reaction has been used to create a broad series of alkyne-spacer derivatives . The reactivity of these heterocycles is influenced by the presence of selected electron-donor (EDG) and electron-withdrawing (EWG) groups attached to different alkynes .Molecular Structure Analysis

The molecular structure of this compound is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and have been widely studied . For instance, the Sonogashira cross-coupling reaction has been used to functionalize this compound . The reactional versatility is also influenced by the position variation of the bromo atom at the scaffolds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 134.14 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its topological polar surface area is 56.2 Ų . The compound is also characterized by its strong absorption bands at the 250–500 nm optical window and UV to cyan emission properties .Scientific Research Applications

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidin-2-amines have been identified as potent inhibitors of mycobacterial ATP synthase, showing promise in the treatment of Mycobacterium tuberculosis. These compounds exhibit effective in vitro growth inhibition of M. tuberculosis, low liability for hERG (human Ether-à-go-go-Related Gene) channel interactions, and good stability in mouse and human liver microsomes. This suggests their potential as therapeutic agents against tuberculosis (Sutherland et al., 2022).

Anticancer Potential and Enzymatic Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives are significant in medicinal chemistry, particularly for their anticancer potential and enzymatic inhibitory activity. They form a large family of N-heterocyclic compounds with notable photophysical properties. Recent research has focused on the synthesis and functionalization of these compounds, which could lead to new designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core (Andres Arias-Gómez et al., 2021).

Synthesis and Characterization of Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines has been explored for creating new derivatives with potential biological activities. These derivatives have been characterized using methods like IR and NMR, contributing to the understanding of their structural properties (Xu Li-feng, 2011).

Development of Medicinal Agents

Pyrazolo[1,5-a]pyrimidines are considered privileged heterocycles in drug discovery, displaying a broad range of medicinal properties, such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and radiodiagnostics. The structure-activity relationship (SAR) studies of these compounds are of significant interest, providing leads for various disease targets (Cherukupalli et al., 2017).

Synthesis of Novel Pyrazolo[1,5-a]pyrimidine Derivatives

Innovative methods for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives have been developed, enhancing their structural diversity and potential applications in various scientific fields. These methods involve reactions under specific conditions, like microwave irradiation or catalyst-free mediums, for efficient and selective production (S. Kaping et al., 2020).

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidin-2-amine (PP) derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have been identified as strategic compounds for optical applications and have shown potential as anticancer agents . .

Mode of Action

It’s known that these compounds have significant photophysical properties , which suggests they may interact with their targets through light-induced processes

Biochemical Pathways

Given their potential as anticancer agents , it can be inferred that these compounds may interfere with pathways related to cell proliferation and survival

Pharmacokinetics

These compounds have been identified as strategic compounds for optical applications due to their significant photophysical properties , suggesting they may have good bioavailability

Result of Action

Given their potential as anticancer agents , it can be inferred that these compounds may induce cell death or inhibit cell proliferation in cancer cells

Action Environment

These compounds have been identified as strategic compounds for optical applications due to their significant photophysical properties , suggesting they may be sensitive to light and other environmental factors

Future Directions

The future directions for Pyrazolo[1,5-a]pyrimidin-2-amine research involve improving the process efficiency, minimizing synthesis pathways, employing cheap reagents, and developing processes that prevent or reduce waste production . Additionally, the compound’s potential as an optical sensor for albumins suggests promising applications in this area .

Properties

IUPAC Name |

pyrazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-4-6-8-2-1-3-10(6)9-5/h1-4H,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFZCYFAUHHOHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)N)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159982-76-9 |

Source

|

| Record name | pyrazolo[1,5-a]pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

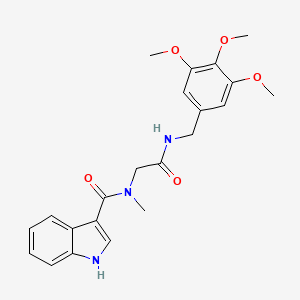

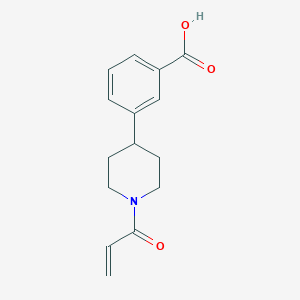

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2852113.png)

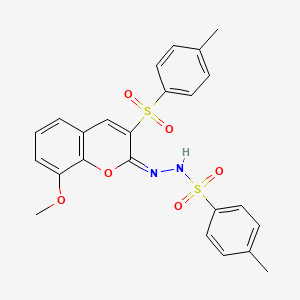

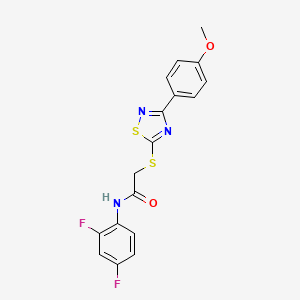

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2852118.png)

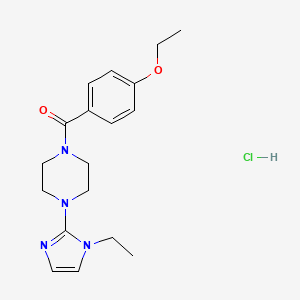

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2852122.png)

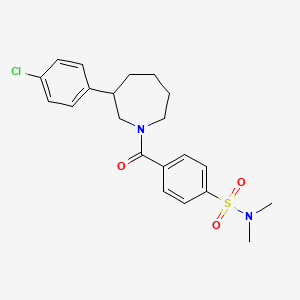

![6-(methylsulfanyl)-N-(4-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2852124.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2852129.png)